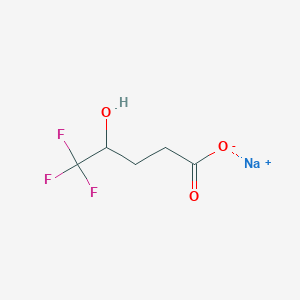

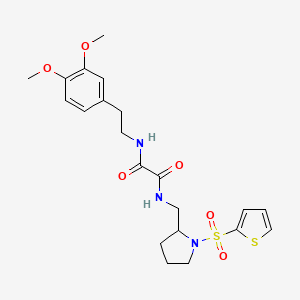

![molecular formula C9H19NO3 B2543233 3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid CAS No. 1566914-46-2](/img/structure/B2543233.png)

3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological tool. This compound is a derivative of propanoic acid and has been synthesized using various methods. The purpose of

Applications De Recherche Scientifique

Biodegradation and Environmental Fate

Research on related compounds, such as ethyl tert-butyl ether (ETBE), reveals insights into the biodegradation and environmental fate of tert-butoxy-containing compounds. These studies show that microorganisms can aerobically degrade such compounds, utilizing them as carbon and energy sources or via cometabolism with alkanes. This knowledge can be applied to understand how 3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid might behave in soil and groundwater, potentially guiding environmental remediation efforts (Thornton et al., 2020).

Application in Flavor and Fragrance Industry

The production and breakdown pathways of branched aldehydes from amino acids have been extensively reviewed, emphasizing their importance in flavor compounds in foods. This research area could be relevant for studying the transformation or synthesis pathways involving this compound in the creation of flavor or fragrance compounds (Smit, Engels, & Smit, 2009).

Antioxidant Activity and Chemical Reactions

The study of antioxidants and their reaction pathways, such as those involving ABTS radical cation-based assays, could provide a framework for exploring the antioxidant potential of this compound or its derivatives. Understanding these chemical interactions is crucial for developing new antioxidants in food, pharmaceuticals, or cosmetic industries (Ilyasov et al., 2020).

Microbial Degradation in Subsurface Environments

Studies on the microbial degradation of fuel oxygenates like MTBE and TBA highlight the complexities of biodegradation in subsurface environments. These insights could inform research on the bioremediation potential of this compound in contaminated groundwater and soil systems (Schmidt et al., 2004).

Potential in Polymer and Resin Synthesis

The chemical recycling of polymers, such as poly(ethylene terephthalate) (PET), through hydrolysis and glycolysis presents a significant area where this compound could play a role. Its potential reactivity and modification capabilities might be explored in the synthesis of new polymers or as an intermediate in creating value-added materials from recycled polymers (Karayannidis & Achilias, 2007).

Mécanisme D'action

Propriétés

IUPAC Name |

3-[2-[(2-methylpropan-2-yl)oxy]ethylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-9(2,3)13-7-6-10-5-4-8(11)12/h10H,4-7H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQHTBIMPOJIJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCNCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

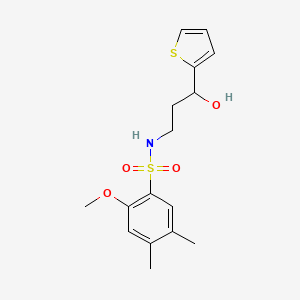

![4-(4-Methylphenoxy)-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B2543151.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-2-(cyclopropylmethoxy)acetamide](/img/structure/B2543154.png)

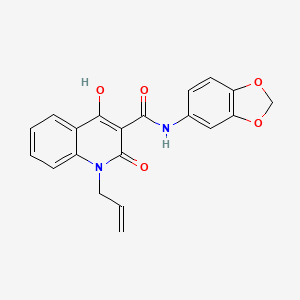

![N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2543158.png)

![8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide hydrochloride](/img/structure/B2543165.png)

![2-methyl-5-oxo-N-(3-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2543166.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2,5-dimethylphenyl)methanone](/img/structure/B2543167.png)

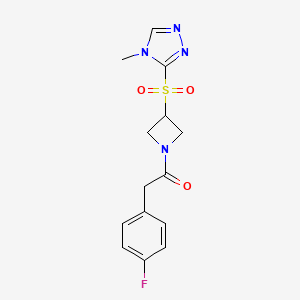

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2543169.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide](/img/structure/B2543172.png)